REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]Br.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:14])=[C:10]([CH:13]=1)[CH:11]=[O:12]>C(OCC)C.II>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:14])=[C:10]([CH:11]([OH:12])[CH2:1][CH2:2][CH3:3])[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
II
|
Name
|
Mg
|
Quantity
|
0.236 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(CCC)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 92.6% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |